Cas no 7274-08-0 (20:3 Cholesteryl ester)

20:3 Cholesteryl ester structure
20:3 Cholesteryl ester structure
Produktname:20:3 Cholesteryl ester
CAS-Nr.:7274-08-0
MF:C47H78O2
MW:675.12103509903
CID:977472
PubChem ID:14274976

20:3 Cholesteryl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
    • Cholesteryl eicosatrienoic acid
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclope
    • 20:3 Cholesteryl ester
    • CE(20:3)
    • CE(20:3(8Z,11Z,14Z))
    • CE 20:3
    • LMST01020013
    • Cholesteryl 8,11,14-Eicosatrienoate
    • cholesteryl (8Z,11Z,14Z)-eicosatrienoate
    • cholesteryl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
    • cholest-5-en-3beta-yl (8Z,11Z,14Z-eicosatrienoate)
    • AKOS040756198
    • CHEBI:84346
    • DTXSID101188151
    • Cholesteryl Homo-?-Linolenate
    • (3beta)-cholest-5-en-3-yl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
    • cholesteryl all-cis-icosa-8,11,14-trienoate
    • (3beta)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate
    • 7274-08-0
    • Q27157695
    • Cholesteryl Homo-??-Linolenate
    • (3I(2))-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate
    • HY-113448
    • CS-0059591
    • Inchi: 1S/C47H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,28,37-38,40-44H,7-10,13,16,19-27,29-36H2,1-6H3/b12-11-,15-14-,18-17-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
    • InChI-Schlüssel: MLPRJPSMAFZPLA-BBFGHUFCSA-N
    • Lächelt: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])/C(/[H])=C(/[H])\C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]

Berechnete Eigenschaften

  • Genaue Masse: 674.60018173 g/mol
  • Monoisotopenmasse: 674.60018173 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 49
  • Anzahl drehbarer Bindungen: 22
  • Komplexität: 1090
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 8
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 3
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 675.1
  • Topologische Polaroberfläche: 26.3
  • XLogP3: 16.3

20:3 Cholesteryl ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70760-25mg
Cholesteryl Homo-γ-Linolenate
7274-08-0 98%
25mg
¥5960.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70760-1mg
Cholesteryl Homo-γ-Linolenate
7274-08-0 98%
1mg
¥377.00 2022-04-26
Larodan
64-2013-7-25mg
Cholesteryl 8,11,14-Eicosatrienoate
7274-08-0 >99%
25mg
€69.00 2025-03-07
A2B Chem LLC
AH38372-10mg
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
7274-08-0 ≥98%
10mg
$219.00 2024-04-19
A2B Chem LLC
AH38372-25mg
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
7274-08-0 ≥98%
25mg
$480.00 2024-04-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci70760-5mg
Cholesteryl Homo-γ-Linolenate
7274-08-0 98%
5mg
¥1594.00 2022-04-26
1PlusChem
1P00FUCK-25mg
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
7274-08-0 ≥98%
25mg
$648.00 2024-04-21
1PlusChem
1P00FUCK-1mg
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
7274-08-0 ≥98%
1mg
$72.00 2024-04-21
1PlusChem
1P00FUCK-10mg
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
7274-08-0 ≥98%
10mg
$306.00 2024-04-21
A2B Chem LLC
AH38372-1mg
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
7274-08-0 ≥98%
1mg
$29.00 2024-04-19

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